6-Bromo-2,3-dimethoxybenzoic acid

Physical organic chemistry Solid-state characterization Purification optimization

This 6-bromo-2,3-dimethoxybenzoic acid (CAS 60555-93-3) is the regioisomer required for palladium-catalyzed intramolecular biaryl coupling to construct the benzo[c]phenanthridine core—the 5-bromo isomer is synthetically incompatible. It delivers a documented 91% isolated yield under standard BBr₃ demethylation to the catechol intermediate, outperforming lower-yielding routes. For chemical biology groups, this 6-bromo scaffold exhibits no reported HDAC activity, while the 5-bromo regioisomer is a potent HDAC1 inhibitor (IC₅₀ = 5 nM), eliminating epigenetic off-target confounding in phenotypic screens. Identical intermediate claimed in Bristol-Myers Squibb patent US 7,705,033 for DPP-IV inhibitor programs. Procure from ISO-certified suppliers to ensure process fidelity during scale-up.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 60555-93-3
Cat. No. B1278862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3-dimethoxybenzoic acid
CAS60555-93-3
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)C(=O)O)OC
InChIInChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyAJANRRXNCDJJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3-dimethoxybenzoic acid: A Structurally Defined Halo-Aromatic Building Block for Medicinal Chemistry and Chemical Biology Procurement


6-Bromo-2,3-dimethoxybenzoic acid (CAS 60555-93-3) is a polysubstituted aromatic carboxylic acid belonging to the class of halogenated benzoic acid derivatives [1]. This compound features a bromine atom at the 6-position of the phenyl ring along with two methoxy substituents at the 2- and 3-positions, distinguishing it from other regioisomeric bromodimethoxybenzoic acid analogs [1]. Commercially offered at 95% minimum purity with a molecular weight of 261.07 g/mol, this intermediate is widely employed as a functionalized aryl halide handle for cross-coupling reactions, particularly in the synthesis of benzo[c]phenanthridine alkaloids and other polycyclic architectures [2].

Why Generic Substitution of 6-Bromo-2,3-dimethoxybenzoic acid with Other Bromodimethoxybenzoic Acid Isomers Is Chemically Unsound


Despite sharing the identical molecular formula (C₉H₉BrO₄) with other bromo-dimethoxy benzoic acid regioisomers, 6-bromo-2,3-dimethoxybenzoic acid exhibits unique physicochemical and reactivity profiles that preclude simple interchange. Fundamental properties such as melting point and lipophilicity diverge significantly between isomers: the 5-bromo-2,3-dimethoxybenzoic acid positional isomer demonstrates a melting point approximately 70°C higher , while 2,3-dimethoxybenzoic acid (the non-brominated precursor) exhibits a 6°C lower melting point and reduced logP . These differences directly affect solubility, crystallization behavior, and purification protocols. Moreover, the regiospecific placement of the bromine atom governs downstream synthetic utility—cross-coupling and subsequent cyclization pathways in alkaloid total synthesis are entirely dependent on having the halogen at the 6-position [1].

Quantitative Evidence for 6-Bromo-2,3-dimethoxybenzoic acid: Head-to-Head and Cross-Study Differentiation from Closest Structural Analogs


Melting Point Discrimination vs. 5-Bromo-2,3-dimethoxybenzoic Acid and Non-Brominated Parent

The introduction of bromine at the 6-position versus the 5-position results in a dramatic melting point depression of approximately 71°C relative to the 5-bromo regioisomer. This differential thermal behavior provides direct operational advantages in purification and handling [1]. The target compound also exhibits a modest 5°C elevation versus the non-brominated 2,3-dimethoxybenzoic acid parent compound .

Physical organic chemistry Solid-state characterization Purification optimization

Lipophilicity (LogP) Shift Enabling Superior Membrane Permeability vs. Non-Halogenated Parent Acid

Bromination at the 6-position increases the calculated partition coefficient (cLogP) by approximately 0.8 log unit compared to the non-halogenated 2,3-dimethoxybenzoic acid, consistent with the known hydrophobicity contribution of aromatic bromine substitution . This magnitude of logP enhancement closely aligns with the shift predicted for monosubstituted bromobenzoic acids relative to their parent acids [1].

ADME prediction Drug-likeness Fragment-based design

Chemoselective Demethylation Efficiency: 91% Yield in BBr₃-Mediated Conversion to 6-Bromo-2,3-dihydroxybenzoic Acid

Treatment of 6-bromo-2,3-dimethoxybenzoic acid with boron tribromide (BBr₃) in dichloromethane affords the corresponding 6-bromo-2,3-dihydroxybenzoic acid (a catechol derivative) in 91% isolated yield [1]. This high-yielding chemoselective deprotection demonstrates the compatibility of the 6-bromo substituent with Lewis acidic demethylation conditions, whereas competing debromination or rearrangement can occur with other regioisomers under identical protocols [2].

Protecting group strategy Catechol synthesis Demethylation methodology

Regiospecific Utility in Benzo[c]phenanthridine Alkaloid Total Synthesis vs. 5-Bromo Isomer Incompatibility

In a published modular approach to angularly fused polycyclic aromatic hydrocarbons and benzo[c]phenanthridine alkaloids, 6-bromo-2,3-dimethoxybenzoic acid serves as the essential electrophilic coupling partner [1]. The bromine at the 6-position directs the subsequent palladium-catalyzed intramolecular biaryl coupling to form the benzo[c]phenanthridine core. The 5-bromo-2,3-dimethoxybenzoic acid isomer cannot productively engage in this cyclization manifold due to geometric constraints, leading to either no reaction or undesired regioisomeric products [1].

Total synthesis Palladium-catalyzed coupling Natural product chemistry

Differential Biological Activity Profile: Reduced Off-Target HDAC Liability Compared to 5-Bromo-2,3-dimethoxybenzoic Acid Derivatives

Derivatives incorporating the 5-bromo-2,3-dimethoxybenzoic acid scaffold have demonstrated potent histone deacetylase 1 (HDAC1) inhibitory activity with IC₅₀ values as low as 5 nM [1]. In contrast, 6-bromo-2,3-dimethoxybenzoic acid and its direct derivatives have not been reported to exhibit HDAC inhibitory activity in comparable assays, consistent with the known structure-activity relationship requiring specific spatial presentation of the hydroxamic acid or benzamide zinc-binding group that the 6-bromo scaffold does not accommodate [2].

Histone deacetylase inhibition Off-target profiling Chemical probe selectivity

Validated Intermediacy in Bristol-Myers Squibb DPP-IV Inhibitor Process Chemistry

US Patent 7,705,033 (Bristol-Myers Squibb) explicitly incorporates 6-bromo-2,3-dimethoxybenzoic acid as a key intermediate in the synthetic route toward cyclopropyl-fused pyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. The 6-bromo substitution pattern is required for the subsequent regioselective transformations in this patented route. The 5-bromo isomer is not claimed or exemplified in this patent family, indicating that the substitution pattern at the 6-position is essential for compatibility with the downstream process chemistry conditions [1].

Process chemistry DPP-IV inhibitors Pharmaceutical patent literature

Optimal Scientific and Industrial Procurement Scenarios for 6-Bromo-2,3-dimethoxybenzoic acid


Total Synthesis of Benzo[c]phenanthridine Alkaloids and Angularly Fused Polycyclic Aromatics

Researchers executing palladium-catalyzed intramolecular biaryl coupling strategies for natural product synthesis should prioritize this 6-bromo isomer. The 6-position bromine is geometrically required for the cyclization step that forms the benzo[c]phenanthridine core, and the 5-bromo isomer is synthetically incompatible [1]. The validated reaction conditions (Pd(OAc)₂, P(o-tolyl)₃, Ag₂CO₃, DMF, 155 °C) are publicly documented and reproducible [1].

Catechol Building Block Generation via High-Yield BBr₃ Demethylation

For programs requiring 6-bromo-2,3-dihydroxybenzoic acid as a catechol intermediate, this dimethoxy precursor offers a documented 91% isolated yield under standard BBr₃ conditions [2]. This represents a significant cost-efficiency advantage over lower-yielding demethylation routes. Procurement of the pre-formed 6-bromo-2,3-dimethoxybenzoic acid avoids the need for in-house bromination of the dimethoxybenzoic acid scaffold and its associated regioselectivity challenges [2].

Fragment-Based Drug Discovery Requiring Halogenated Benzoic Acid Fragments with Low HDAC Off-Target Liability

Chemical biology groups building fragment libraries should select the 6-bromo-2,3-dimethoxybenzoic acid scaffold when HDAC inhibition represents an undesired off-target activity. The 5-bromo regioisomer scaffold has demonstrated potent HDAC1 inhibition (IC₅₀ = 5 nM), whereas the 6-bromo scaffold has no reported HDAC activity [3]. This selectivity profile is critical for cell-based phenotypic screening where epigenetic confounding must be minimized [3].

Process Chemistry Development for DPP-IV Inhibitor and Related Diabetes Therapeutic Programs

Pharmaceutical process development teams working on DPP-IV inhibitor programs can reference the Bristol-Myers Squibb patent (US 7,705,033) in which this compound is an explicitly claimed intermediate [4]. Using the identical intermediate ensures process fidelity and reduces regulatory risk during scale-up. Procurement from ISO-certified suppliers with documented quality assurance protocols is recommended for GMP-adjacent applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.